molecular formula C14H21NO3 B14363526 N-(3,4-Diethoxy-5-methylphenyl)propanamide CAS No. 90257-13-9

N-(3,4-Diethoxy-5-methylphenyl)propanamide

Cat. No.: B14363526
CAS No.: 90257-13-9
M. Wt: 251.32 g/mol
InChI Key: GARXIKCQCQGZGO-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)propanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)propanamide
  • N-(3,4-Diethoxyphenyl)propanamide
  • N-(3,4-Dimethylphenyl)propanamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)propanamide is unique due to the presence of both ethoxy and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

90257-13-9

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C14H21NO3/c1-5-13(16)15-11-8-10(4)14(18-7-3)12(9-11)17-6-2/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

GARXIKCQCQGZGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)C)OCC)OCC

Origin of Product

United States

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